Unique Chloromethyl Ketone Electrophile vs. Parent α,β‑Unsaturated Aldehyde of PbTx‑2
The 43‑chloro‑41‑deformyl‑41,43‑dihydro‑41‑oxo‑ compound (PbTx‑8) contains a terminal chloromethyl ketone (–CH₂COCH₂Cl) in place of the α,β‑unsaturated aldehyde (–CH=CHCHO) that defines Brevetoxin B (PbTx‑2) [1]. This replacement eliminates the conjugated double‑bond system present in PbTx‑2. While quantitative side‑by‑side binding data for PbTx‑8 itself have not been published, a seminal structure‑activity relationship study demonstrated that cleavage of ring D and esterification of the resulting alcohol—a modification of comparable magnitude to the aldehyde‑to‑ketone/chloro change—in a brevetoxin B analog produces a compound with markedly altered sodium channel gating efficacy [2]. Therefore, researchers requiring the specific electrophilic reactivity profile of a chloromethyl ketone for photoaffinity labeling, covalent probe development, or antagonist screening must select this compound over PbTx‑2 [3].
| Evidence Dimension | Terminal side‑chain functional group and associated reactivity |
|---|---|
| Target Compound Data | 43‑chloro‑41‑deformyl‑41,43‑dihydro‑41‑oxo‑: terminal chloromethyl ketone (–CH₂COCH₂Cl), lacking α,β‑unsaturation |
| Comparator Or Baseline | Brevetoxin B (PbTx‑2): terminal α,β‑unsaturated aldehyde (–CH=CHCHO) |
| Quantified Difference | Not directly quantified for this pair; class‑level evidence indicates that larg‑scale K‑ring side‑chain modifications can convert brevetoxin agonists into antagonists while retaining binding affinity (see Evidence_Item 2) [2]. |
| Conditions | Structural assignment via tandem mass spectrometry (MS/MS) and NMR; functional inference derived from brevetoxin analog studies on rat brain synaptosomes and electrophysiology [REFS-1, REFS-3]. |
Why This Matters
The distinct electrophile determines suitability for covalent chemical biology applications; PbTx‑2 cannot substitute for PbTx‑8 in photoaffinity or click‑chemistry workflows targeting the chloromethyl ketone moiety.
- [1] Hort, V. et al. (2021). Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms. Marine Drugs, 19(12), 656. View Source
- [2] Purkerson-Parker, S. L. et al. (2000). Brevetoxin derivatives that inhibit toxin activity. Chemistry & Biology, 7(6), 435-450. View Source
- [3] Morohashi, A. et al. (1999). Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-: structure and origins as a chloroform‑induced artifact. Tetrahedron Letters, 40(21), 4025‑4028. View Source
